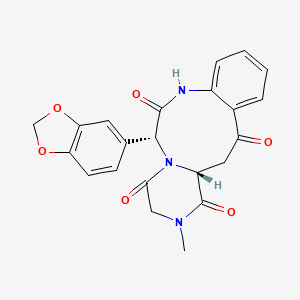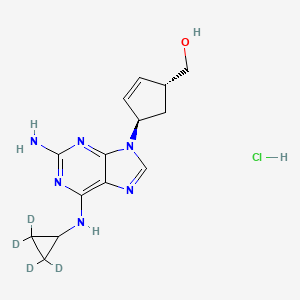![molecular formula C7H9NO3 B585458 3-カルバモイルビシクロ[1.1.1]ペンタン-1-カルボン酸 CAS No. 147950-39-8](/img/structure/B585458.png)
3-カルバモイルビシクロ[1.1.1]ペンタン-1-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoylbicyclo[111]pentane-1-carboxylic acid is a bicyclic compound characterized by a unique three-dimensional structure This compound is part of the bicyclo[11
科学的研究の応用
3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is being explored for its potential use in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are simultaneously added to form the bicyclic structure.
Functionalization: The introduction of the carbamoyl and carboxylic acid groups can be carried out through various functionalization reactions. For instance, the carboxylic acid group can be introduced via oxidation of a precursor compound, while the carbamoyl group can be added through amide formation reactions.
Industrial Production Methods: Industrial production of 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The carbamoyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylates and anhydrides.
Reduction: Reduced forms like alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism by which 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows for specific and high-affinity interactions with these targets, influencing various biochemical pathways.
類似化合物との比較
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid
Comparison: 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid functional groups, which provide distinct reactivity and interaction profiles compared to its analogs. For instance, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a methoxycarbonyl group instead of a carbamoyl group, leading to different chemical properties and potential applications. Similarly, 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid contains a phenyl group, which imparts aromatic characteristics and influences its reactivity and interactions.
特性
IUPAC Name |
3-carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H2,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYAYJYNPZQVKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665602 |
Source


|
| Record name | 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147950-39-8 |
Source


|
| Record name | 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)




